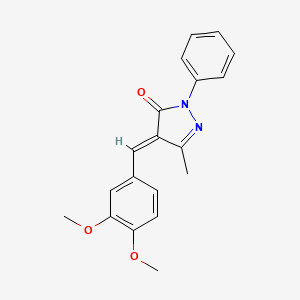

4-(3,4-Dimethoxy-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one

説明

4-(3,4-Dimethoxy-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a benzylidene group substituted with methoxy groups at the 3 and 4 positions, a methyl group at the 5 position, and a phenyl group at the 2 position

特性

IUPAC Name |

(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-13-16(11-14-9-10-17(23-2)18(12-14)24-3)19(22)21(20-13)15-7-5-4-6-8-15/h4-12H,1-3H3/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXHPZSFZQYMI-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643244 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxy-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one typically involves an aldol condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and a suitable ketone, such as 1-indanone, in the presence of a base like sodium hydroxide. The reaction proceeds under solvent-free conditions, making it an environmentally friendly process . The mixture of reactants is stirred at room temperature until the formation of the desired product, which is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to reduce reaction times and increase yields . This method involves heating the reactants in a microwave reactor, which provides uniform heating and accelerates the reaction.

化学反応の分析

Types of Reactions

4-(3,4-Dimethoxy-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazolone moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

科学的研究の応用

Antimicrobial Activity

The compound has shown promising results against various microbial strains. Research indicates that pyrazolone derivatives exhibit significant antibacterial and antifungal properties. For instance:

- A study demonstrated that derivatives of pyrazolone, including the compound , inhibited the growth of Bacillus cereus and Klebsiella pneumoniae with minimum inhibitory concentrations (MICs) ranging from 0.39 to 0.78 mg/mL .

- Another investigation highlighted the importance of the 3,4-dimethoxy group in enhancing antimicrobial activity, suggesting that structural modifications can lead to improved efficacy .

Anticancer Properties

The anticancer potential of pyrazolone derivatives has been extensively studied. The compound has been evaluated for its ability to inhibit cancer cell proliferation:

- In vitro studies have shown that certain pyrazolone derivatives can induce apoptosis in cancer cells, with mechanisms involving the modulation of various signaling pathways .

- A specific case study reported that a related pyrazolone derivative exhibited cytotoxic effects on breast cancer cell lines with IC values significantly lower than standard chemotherapeutics .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented:

- Research indicates that pyrazolone derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. For example, compounds similar to 4-(3,4-Dimethoxy-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one have shown IC values against COX enzymes comparable to those of established anti-inflammatory drugs like diclofenac .

Case Studies and Research Findings

作用機序

The mechanism of action of 4-(3,4-Dimethoxy-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects . It may also interact with DNA or proteins in cancer cells, inducing apoptosis or inhibiting cell proliferation .

類似化合物との比較

Similar Compounds

- N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine hydrate

- N,N′-bis(3,4-dimethoxybenzylidene)butane-1,4-diamine

Uniqueness

4-(3,4-Dimethoxy-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one is unique due to its specific substitution pattern and the presence of both benzylidene and pyrazolone moieties.

生物活性

The compound 4-(3,4-Dimethoxy-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 330.36 g/mol. The structure features a pyrazolone core substituted with a dimethoxybenzylidene moiety, which is believed to enhance its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one and 3,4-dimethoxybenzaldehyde in an alcoholic medium, often catalyzed by acetic acid. The yield of this reaction can vary but has been reported to be around 80% under optimized conditions .

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolone compounds exhibit significant anti-inflammatory properties. In vitro studies have shown that the compound effectively inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation processes. The IC50 values for COX-2 inhibition have been reported in the range of 0.02–0.04 μM , demonstrating potent activity compared to standard anti-inflammatory drugs .

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | 0.02 - 0.04 | COX-2 |

| Diclofenac | 0.054 | COX-2 |

Analgesic Activity

The analgesic properties of this compound have also been evaluated through various models of pain. In vivo studies demonstrated that it significantly reduces pain responses in animal models when compared to control groups. The analgesic effect is hypothesized to be mediated through both peripheral and central mechanisms .

Case Studies

-

Study on Anti-inflammatory Efficacy

A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives and evaluated their efficacy against ovine COX-1 and human recombinant COX-2 using enzyme immunoassays. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of COX enzymes . -

Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and human prostaglandin reductase (PTGR2). The docking simulations suggest that the compound may act as a competitive inhibitor due to favorable non-covalent interactions with key residues in the active site .

Q & A

Q. What are the standard synthetic routes for 4-(3,4-dimethoxy-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation between 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde). Key steps include refluxing in toluene with catalytic piperidine and acetic acid, followed by purification via recrystallization. Optimization involves adjusting solvent polarity, temperature (e.g., 100°C for 2 hours in ethanol), and catalysts (e.g., sodium acetate) to maximize yield (≥90%) and purity .

Q. How is the structure of this compound validated post-synthesis?

Structural confirmation relies on spectroscopic techniques:

- NMR : Disappearance of the aldehyde proton signal (~9.8 ppm) confirms benzylidene formation.

- IR : Absence of -OH stretches (3200–3600 cm⁻¹) verifies successful propargylation or condensation.

- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.4% .

Q. What are the common derivatization strategies for pyrazolone-based compounds like this?

- Heterocyclic fusion : Reacting with guanidine hydrochloride under PEG-400 forms pyrazolo[3,4-d]pyrimidine derivatives.

- Click chemistry : Terminal alkynes undergo azide-alkyne cycloaddition to introduce triazole moieties, enhancing bioactivity .

Advanced Research Questions

Q. How does regioselectivity impact bromination of the pyrazolone core, and how is it controlled?

Bromination at the active methylene group (C-4) competes with electrophilic substitution on the phenyl ring. Regioselectivity is influenced by reaction conditions:

- Solvent polarity : Polar aprotic solvents favor methylene bromination.

- Catalysts : Lewis acids like FeCl₃ direct bromination to the phenyl ring. Monitoring via TLC/HPLC ensures minimal by-products .

Q. What computational tools predict the biological activity of this compound, and what targets are implicated?

Molecular docking studies (e.g., AutoDock Vina) suggest affinity for cyclooxygenase-2 (COX-2) and microbial enzymes due to the benzylidene and methoxy groups. QSAR models highlight the role of lipophilicity (logP ≈ 3.2) in enhancing antimicrobial and anti-inflammatory activity .

Q. How do crystallographic challenges (e.g., twinning) affect structural resolution, and what software is used?

High-resolution single-crystal X-ray diffraction (SCXRD) with SHELXL resolves twinning issues. Programs like WinGX and ORTEP-3 generate thermal ellipsoid plots, with R-factors < 0.05 for reliable refinement. Hydrogen bonding networks (e.g., C=O⋯H-N) stabilize the Z-configuration .

Q. What mechanistic insights explain the compound’s dual pharmaceutical and agricultural potential?

- Pharmaceutical : The dimethoxybenzylidene group scavenges free radicals (IC₅₀ ≈ 12 µM in DPPH assays), mimicking edaravone’s neuroprotective effects.

- Agricultural : Methoxy substituents enhance antifungal activity (MIC ≈ 8 µg/mL against Candida albicans) by disrupting ergosterol biosynthesis .

Q. How does pH influence the compound’s stability during biological assays?

Stability studies (pH 1–10) show degradation <10% at pH 7.4 (physiological conditions) over 24 hours. Acidic conditions (pH < 3) protonate the pyrazolone carbonyl, increasing reactivity, while alkaline media (pH > 9) promote hydrolysis of the benzylidene bond .

Methodological Tables

Table 1. Key Reaction Conditions for Derivative Synthesis

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Toluene, piperidine, AcOH, reflux | 85–90 | |

| Click Chemistry | CuSO₄, sodium ascorbate, RT | 92–96 | |

| Bromination | NBS, DMF, 0°C | 70–75 |

Table 2. Spectroscopic Benchmarks for Structural Validation

| Technique | Diagnostic Signal | Observation |

|---|---|---|

| ¹H NMR | δ 9.8 ppm (aldehyde H) | Disappears post-reaction |

| IR | 1680 cm⁻¹ (C=O stretch) | Confirms pyrazolone core |

| SCXRD | C11-C12 bond length: 1.34 Å | Validates Z-configuration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。